Cas no 69747-36-0 (benzyl N-(5-aminopentyl)carbamate)

Benzyl N-(5-aminopentyl)carbamate is a carbamate-protected amine compound commonly utilized in organic synthesis and pharmaceutical research. Its key advantages include its role as a versatile intermediate in peptide and heterocycle synthesis, where the benzyloxycarbonyl (Cbz) group provides selective protection for primary amines. The pentyl linker enhances solubility in organic solvents, facilitating further functionalization. The Cbz group is stable under basic conditions but can be selectively cleaved via hydrogenolysis or acidic conditions, offering controlled deprotection. This compound is particularly valuable in multistep syntheses requiring orthogonal protecting group strategies. Its well-defined reactivity and stability make it a reliable choice for medicinal chemistry and bioconjugation applications.
benzyl N-(5-aminopentyl)carbamate structure
69747-36-0 structure
Product Name:benzyl N-(5-aminopentyl)carbamate
CAS No:69747-36-0
MF:C13H20N2O2
MW:236.310103416443
MDL:MFCD01318870
CID:500531
PubChem ID:2794259
Update Time:2025-06-11

benzyl N-(5-aminopentyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,N-(5-aminopentyl)-, phenylmethyl ester
    • benzyl 5-aminopentylcarbamate
    • N-CARBOBENZOXY-1,5-DIAMINOPENTANE HYDROCHLORIDE
    • Z-1,5-DIAMINOPENTANE.HCL
    • N1-benzyloxycarbonyl-1,5-pentanediamine
    • N-1-Z-1,5-DIAMINOPENTANE HCL
    • N-benzyloxycarbonyl-1,5-diamino-pentane
    • N-Cbz-1,5-diaminopentane
    • N-CBZ-1,5-DIAMINOPENTANE HYDROCHLORIDE
    • N-CBZ-DIAMINOPENTANE HYDROCHLORIDE
    • N-DIAMINOPENTANE HCL
    • N-Z-1,5-DIAMINOPENTANE HYDROCHLORIDE
    • Z-1,5-DIAMINOPENTANE HCL
    • Z-DAPE HCL
    • benzyl N-(5-aminopentyl)carbamate
    • BenzylN-(5-aminopentyl)carbamate
    • AKOS030214645
    • EN300-208914
    • ZZRXQSABHQZWCC-UHFFFAOYSA-N
    • 5-(benzyloxycarbonylamino)pentanamine
    • 69747-36-0
    • SCHEMBL2076614
    • FT-0764715
    • Carbamic acid, (5-aminopentyl)-, phenylmethyl ester
    • (5-amino-pentyl)-carbamic acid-benzyl ester
    • MDL: MFCD01318870
    • Inchi: 1S/C13H20N2O2/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16)
    • InChI Key: ZZRXQSABHQZWCC-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(NCCCCCN)=O

Computed Properties

  • Exact Mass: 236.15200
  • Monoisotopic Mass: 236.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 8
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 64.4Ų

Experimental Properties

  • Melting Point: 172-175 °C
  • PSA: 64.35000
  • LogP: 3.13300

benzyl N-(5-aminopentyl)carbamate Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • FLUKA BRAND F CODES:3
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

benzyl N-(5-aminopentyl)carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AH15739-10g
Carbamic acid, (5-aminopentyl)-, phenylmethyl ester
69747-36-0 95%
10g
$793.00 2024-04-19
Aaron
AR00FD47-10g
Carbamic acid, (5-aminopentyl)-, phenylmethyl ester
69747-36-0 95%
10g
$355.00 2025-02-14
1PlusChem
1P00FCVV-100mg
Carbamic acid, (5-aminopentyl)-, phenylmethyl ester
69747-36-0 95%
100mg
$83.00 2024-04-21
1PlusChem
1P00FCVV-250mg
Carbamic acid, (5-aminopentyl)-, phenylmethyl ester
69747-36-0 95%
250mg
$87.00 2024-04-21
1PlusChem
1P00FCVV-500mg
Carbamic acid, (5-aminopentyl)-, phenylmethyl ester
69747-36-0 95%
500mg
$102.00 2024-04-21
1PlusChem
1P00FCVV-1g
Carbamic acid, (5-aminopentyl)-, phenylmethyl ester
69747-36-0 95%
1g
$113.00 2024-04-21
1PlusChem
1P00FCVV-2.5g
Carbamic acid, (5-aminopentyl)-, phenylmethyl ester
69747-36-0 95%
2.5g
$154.00 2024-04-21
1PlusChem
1P00FCVV-5g
Carbamic acid, (5-aminopentyl)-, phenylmethyl ester
69747-36-0 95%
5g
$218.00 2024-04-21
1PlusChem
1P00FCVV-10g
Carbamic acid, (5-aminopentyl)-, phenylmethyl ester
69747-36-0 95%
10g
$348.00 2024-04-21
A2B Chem LLC
AH15739-50mg
Carbamic acid, (5-aminopentyl)-, phenylmethyl ester
69747-36-0 95%
50mg
$71.00 2024-04-19

benzyl N-(5-aminopentyl)carbamate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:69747-36-0)benzyl N-(5-aminopentyl)carbamate
Order Number:A1048029
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:25
Price ($):840.0
Email:sales@amadischem.com

benzyl N-(5-aminopentyl)carbamate Related Literature

Additional information on benzyl N-(5-aminopentyl)carbamate

Introduction to Benzyl N-(5-aminopentyl)carbamate (CAS No. 69747-36-0)

Benzyl N-(5-aminopentyl)carbamate, with the chemical formula C11H17N2O2 and a CAS number of 69747-36-0, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its versatile applications in drug development, particularly as an intermediate in the synthesis of various bioactive molecules. The structure of Benzyl N-(5-aminopentyl)carbamate consists of a benzyl group attached to a carbamate moiety, which is further linked to a 5-aminopentyl chain. This unique configuration imparts distinct chemical properties that make it valuable in multiple biochemical processes.

The utility of Benzyl N-(5-aminopentyl)carbamate extends across several domains, including its role as a precursor in the synthesis of peptides and peptidomimetics. The presence of both an amine and a carbamate group allows for facile modifications, making it an excellent candidate for constructing complex molecular frameworks. In recent years, there has been growing interest in the development of peptidomimetics as novel therapeutic agents due to their ability to mimic the biological activity of natural peptides while exhibiting improved pharmacokinetic properties. Benzyl N-(5-aminopentyl)carbamate has been employed in the synthesis of such mimetics, contributing to advancements in the treatment of various diseases.

One of the most compelling applications of Benzyl N-(5-aminopentyl)carbamate is in the field of drug discovery and development. Its structural features make it a valuable building block for designing small-molecule inhibitors targeting specific biological pathways. For instance, researchers have utilized this compound to develop inhibitors of enzymes involved in cancer metabolism. These inhibitors have shown promise in preclinical studies, highlighting the potential of Benzyl N-(5-aminopentyl)carbamate as a key intermediate in oncology research.

In addition to its role in drug development, Benzyl N-(5-aminopentyl)carbamate has found applications in biochemical research. The compound serves as a substrate for enzymes involved in carbamate metabolism, providing insights into the mechanisms governing these metabolic pathways. Such studies are crucial for understanding disease pathophysiology and developing targeted therapies. Moreover, the compound has been used in high-throughput screening assays to identify novel enzyme inhibitors, further underscoring its importance in biochemical research.

The synthesis of Benzyl N-(5-aminopentyl)carbamate involves multi-step organic reactions that highlight its complexity and versatility. The process typically begins with the reaction of benzoyl chloride with 5-aminopentanol to form benzoyl 5-aminopentanone, which is subsequently converted into the desired carbamate derivative. This synthetic route exemplifies the compound's utility as a versatile intermediate, capable of undergoing various transformations to yield structurally diverse molecules.

Recent advancements in synthetic methodologies have further enhanced the accessibility and efficiency of producing Benzyl N-(5-aminopentyl)carbamate. Techniques such as flow chemistry and catalytic processes have enabled scalable production under mild conditions, reducing costs and improving yields. These innovations have made it possible for researchers to explore more complex derivatives and applications without significant logistical challenges.

The pharmacological profile of Benzyl N-(5-aminopentyl)carbamate has been extensively studied, revealing its potential as a pharmacophore in drug design. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it an attractive scaffold for developing novel therapeutics. Additionally, its stability under various conditions enhances its suitability for formulation into pharmaceutical products.

In conclusion, Benzyl N-(5-aminopentyl)carbamate (CAS No. 69747-36-0) is a multifaceted compound with significant implications in pharmaceutical chemistry and biochemistry. Its structural features and versatile applications make it indispensable in drug development, biochemical research, and synthetic chemistry. As research continues to uncover new therapeutic avenues and synthetic methodologies, the importance of this compound is expected to grow further, solidifying its role as a cornerstone in modern chemical biology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:69747-36-0)benzyl N-(5-aminopentyl)carbamate
A1048029
Purity:99%
Quantity:25g
Price ($):840.0
Email